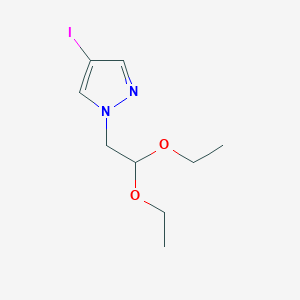

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles: Fundamental Structure and Importance in Organic Chemistry

Pyrazole is an aromatic heterocyclic organic compound featuring a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms. britannica.comnumberanalytics.comwikipedia.org This fundamental structure, with the molecular formula C₃H₄N₂, imparts a unique set of chemical properties that make pyrazoles and their derivatives highly significant in organic chemistry. numberanalytics.comorientjchem.org The presence of the nitrogen atoms makes the pyrazole ring a good ligand for metal ions and also allows for various substitution reactions, enabling the synthesis of a wide array of functionalized molecules. orientjchem.orgnih.gov

The pyrazole ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with methods like the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being fundamental. numberanalytics.commdpi.com Modern synthetic methods also employ transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to create diverse pyrazole structures. mdpi.com

The Broad Spectrum of Research Interest in Pyrazole Derivatives across Diverse Scientific Disciplines

The versatility of the pyrazole core has led to its widespread investigation and application across numerous scientific fields. In medicinal chemistry, pyrazole derivatives are renowned for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netmdpi.com Several commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, contain a pyrazole moiety, highlighting the therapeutic potential of this class of compounds. taylorandfrancis.com

Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, where they are used as herbicides, insecticides, and fungicides. orientjchem.orgnih.gov The unique electronic and photophysical properties of some pyrazole-based molecules have also led to their use in materials science, for example, as dyes and fluorescent substances. researchgate.netresearchgate.net The ability to fine-tune the properties of pyrazole derivatives through substitution makes them attractive for developing new materials with specific functions. researchgate.net

Contextualizing 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole within Contemporary Heterocyclic Research: Aims for Academic Investigation

This compound is a specific derivative of the pyrazole family. While extensive research exists for the broader pyrazole class, this particular compound is primarily documented in chemical supplier catalogs and databases. uni.lupharmint.net Detailed academic studies focusing solely on its synthesis, reactivity, and applications are not widely published.

However, its structure suggests several potential avenues for academic investigation. The diethoxyethyl group at the N1 position and the iodine atom at the C4 position are key functional handles for further synthetic transformations. The iodine atom, in particular, makes the molecule an excellent candidate for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for creating complex organic molecules. arkat-usa.org The diethoxyethyl group can act as a protected aldehyde, which could be deprotected to reveal a reactive carbonyl group for further derivatization.

Future academic research could, therefore, focus on:

Exploring its reactivity in cross-coupling reactions to synthesize novel, highly substituted pyrazole derivatives.

Investigating the deprotection of the acetal (B89532) group to unmask the aldehyde functionality and its subsequent use in condensation or other reactions.

Synthesizing a library of compounds derived from this compound and screening them for biological activity, given the known pharmacological importance of the pyrazole scaffold.

Evaluating its potential as a building block in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Table of Chemical Properties: this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅IN₂O₂ | uni.lu |

| Monoisotopic Mass | 310.01782 Da | uni.lu |

| SMILES | CCOC(CN1C=C(C=N1)I)OCC | uni.lu |

| InChI | InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | uni.lu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Celecoxib |

| Sildenafil |

| 4-Iodo-1H-pyrazole |

| 1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole |

| 4-Iodo-1-methyl-1H-pyrazole |

| 1H-Pyrazole, 4-iodo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

| 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole |

| 4-Iodo-1-isopropyl-1H-pyrazole |

| 1-(difluoroMethyl)-4-iodo-1H-pyrazole |

| 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole |

| 3-Iodo-1H-pyrazole |

| 4-Iodo-1-isopentyl-1H-pyrazole |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde |

| 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid |

| 4-Halogenated-1H-pyrazoles |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBACASHPVZVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,2 Diethoxyethyl 4 Iodo 1h Pyrazole and Its Structural Analogs

Retrosynthetic Disconnection Strategies for the Pyrazole (B372694) Core and its Substituents

Retrosynthetic analysis of 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole reveals several logical disconnection points, guiding the design of convergent and efficient synthetic routes. The primary strategies hinge on the sequential or concerted formation of the pyrazole core and the introduction of its substituents.

Two principal disconnection approaches can be envisioned:

Strategy A: N1-C Alkylation Pathway. This common and straightforward approach involves disconnecting the bond between the pyrazole N1 nitrogen and the adjacent carbon of the diethoxyethyl group. This leads to two key synthons: a pre-functionalized 4-iodo-1H-pyrazole and an electrophilic equivalent of the 2,2-diethoxyethyl moiety, such as 2-bromo-1,1-diethoxyethane. This strategy is advantageous as it allows for the late-stage introduction of the N1-substituent onto a readily accessible iodinated pyrazole core.

Strategy B: Pyrazole Ring Formation Pathway. This strategy involves disconnecting the bonds forming the pyrazole ring itself. This approach is fundamentally a cyclocondensation strategy. The most common disconnection across the C3-C4 and N1-N2 bonds leads back to a substituted hydrazine (B178648), specifically (2,2-diethoxyethyl)hydrazine, and a 3-carbon building block containing the requisite functionality for cyclization, often a derivative of a 1,3-dicarbonyl compound or an equivalent that can generate the 4-iodo substituent either before or after ring formation.

A third, more advanced approach involves a multi-component reaction (MCR) strategy, where the pyrazole ring is assembled in a single pot from three or more simple starting materials, with the N1- and C4-substituents being incorporated directly during the main ring-forming cascade.

These disconnection strategies form the basis for the specific synthetic methodologies discussed in the subsequent sections.

Strategic Installation of the 2,2-Diethoxyethyl Moiety at the N1-Position

Alkylation Approaches Utilizing Protected Aldehyde Equivalents

The most direct method for installing the N1-substituent is the N-alkylation of a pre-formed pyrazole ring, typically 4-iodopyrazole. This reaction involves the deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent bearing the diethoxyethyl group. semanticscholar.orgmdpi.com

The choice of base is crucial to avoid side reactions and ensure efficient deprotonation. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and strong organic bases. researchgate.net The alkylating agent is typically a halo-acetal, with 2-bromo-1,1-diethoxyethane being a commercially available and highly effective reagent.

The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the Sₙ2 reaction. The regioselectivity of alkylation on unsymmetrical pyrazoles can be an issue, but for a symmetrical starting material like 4-iodopyrazole, this is not a concern. wuxiapptec.com

| Parameter | Condition | Purpose |

| Starting Material | 4-Iodo-1H-pyrazole | Pyrazole core |

| Alkylating Agent | 2-bromo-1,1-diethoxyethane | Source of the N1-substituent |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Deprotonation of pyrazole N-H |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Reaction medium |

| Temperature | Room temperature to moderate heating (e.g., 80 °C) | To drive the reaction to completion |

Cyclocondensation Reactions Incorporating Diethoxyethyl Hydrazine Derivatives

This approach builds the pyrazole ring with the N1-substituent already in place. It relies on the Knorr pyrazole synthesis, a classic and versatile method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

The key starting material for this strategy is (2,2-diethoxyethyl)hydrazine. This hydrazine derivative can be synthesized through various methods, such as the reaction of hydrazine with 2-bromo-1,1-diethoxyethane. Once obtained, it is reacted with a suitable three-carbon electrophile.

To achieve the desired 4-iodo substitution, several tactics can be employed:

Cyclization with a pre-iodinated dicarbonyl: The reaction can be performed with an iodinated 1,3-dicarbonyl compound, such as 2-iodomalondialdehyde or its equivalent.

Post-cyclization iodination: A non-iodinated 1,3-dicarbonyl (e.g., malondialdehyde or 1,1,3,3-tetramethoxypropane) can be used to first form 1-(2,2-diethoxyethyl)-1H-pyrazole, which is then selectively iodinated at the C4 position in a subsequent step. researchgate.net

This method offers high regiocontrol for the placement of the N1-substituent.

Multi-component Reactions for Direct Pyrazole Ring Formation with N1-Substitution

Multi-component reactions (MCRs) provide an elegant and atom-economical route to complex molecules like the target compound in a single synthetic operation. longdom.orgpreprints.org Several MCR strategies for pyrazole synthesis have been developed that could be adapted for this purpose. nih.govbeilstein-journals.org

A hypothetical MCR for this compound could involve the one-pot reaction of:

(2,2-Diethoxyethyl)hydrazine.

An alkyne or α,β-unsaturated compound as the three-carbon backbone.

An iodine source.

For instance, a [3+2] cycloaddition of a diazo compound (generated in situ) with an alkyne is a known route to pyrazoles. organic-chemistry.org Alternatively, transition-metal-catalyzed MCRs can assemble the pyrazole core from simple starting materials. acs.orgnih.gov While potentially more complex to develop, MCRs offer significant advantages in terms of efficiency, reducing the number of purification steps and minimizing waste.

Selective Iodination at the C4-Position of Pyrazole Ring Systems

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Selective iodination at this position is a well-established transformation, crucial for the synthesis of the target molecule when the strategy involves functionalizing a pre-formed pyrazole ring.

Direct Halogenation Methods and Reagent Selection (e.g., Iodine with Oxidants)

Direct electrophilic iodination is the most common method for introducing an iodine atom at the C4 position. Due to the relatively low electrophilicity of molecular iodine (I₂), an oxidizing agent is often required to generate a more potent iodinating species, such as the iodonium ion (I⁺). nih.gov

Commonly used reagent systems for the C4-iodination of pyrazoles include:

Iodine with an Oxidant: This is a widely used and effective method. The choice of oxidant can influence the reaction conditions and efficiency.

Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for the regioselective C4-iodination of 1-substituted pyrazoles. The reaction proceeds under mild conditions, typically in a solvent like acetonitrile. nih.gov

Hydrogen Peroxide (H₂O₂): An environmentally benign system using I₂/H₂O₂ in water has been reported as a green method for preparing 4-iodopyrazoles. researchgate.net

Iodic Acid (HIO₃): The combination of iodine and iodic acid is another powerful system for the oxidative iodination of pyrazoles. iaea.org

N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of electrophilic iodine. It can be used for the iodination of pyrazoles, sometimes in the presence of an acid catalyst like trifluoroacetic acid (TFA), particularly for less reactive substrates. nih.gov

Iodine Monochloride (ICl): This reagent can also be used for the direct iodination of pyrazoles, leading to 4-iodopyrazole derivatives. organic-chemistry.org

The selection of the iodinating agent and reaction conditions depends on the specific substrate and the presence of other functional groups. For the synthesis of this compound from its non-iodinated precursor, the I₂/oxidant systems are generally preferred for their high selectivity and efficiency.

| Iodinating System | Typical Conditions | Key Features |

| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temp. to reflux | High regioselectivity for C4, mild conditions. nih.gov |

| I₂ / Hydrogen Peroxide (H₂O₂) | Water, room temperature | "Green" and environmentally friendly method. researchgate.net |

| N-Iodosuccinimide (NIS) | Acetic acid/TFA, 80 °C | Good for a range of substrates, easy to handle. nih.gov |

| I₂ / Iodic Acid (HIO₃) | Acetic acid/H₂SO₄ | Strong oxidative conditions. iaea.org |

Regiochemical Control in Pyrazole Iodination

The selective introduction of an iodine atom onto the pyrazole ring is a critical transformation, and achieving high regioselectivity is paramount for the synthesis of specifically functionalized derivatives. The electronic nature of the pyrazole ring, with its two adjacent nitrogen atoms, dictates its reactivity towards electrophiles. The C4 position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution.

Direct iodination of the pyrazole core at the C4 position can be efficiently achieved using elemental iodine in the presence of a mild oxidizing agent. A common and effective system is the use of iodine with ceric ammonium nitrate (CAN) in a solvent such as acetonitrile. This method provides the 4-iodo derivative in a highly regioselective manner. Another approach involves the use of iodine and hydrogen peroxide in water, offering a greener alternative.

Conversely, to achieve iodination at the C5 position, a strategy involving directed ortho-metalation is typically employed. This involves the deprotonation of the C5 proton using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a transient lithium pyrazolide intermediate. This organometallic species is then quenched with an iodine source, like elemental iodine, to exclusively yield the 5-iodo derivative google.com. The choice of the N1-substituent can also influence the regioselectivity of iodination.

| Method | Reagents | Position of Iodination | Reference |

| Direct Electrophilic Iodination | I2 / CAN | C4 | google.com |

| Metalation-Iodination | n-BuLi, then I2 | C5 | google.com |

Indirect Iodination Strategies via Organometallic Intermediates

Beyond direct C-H iodination, indirect methods involving the conversion of other functional groups into an iodide offer alternative pathways that can be advantageous in certain synthetic contexts. These strategies often rely on the initial formation of an organometallic pyrazole intermediate at the desired position, which is then transformed into the carbon-iodine bond.

One prominent indirect route involves the synthesis of pyrazole-4-boronic acids or their pinacol esters. These boronated pyrazoles can be prepared from the corresponding 4-halopyrazoles (including 4-iodopyrazoles) via a Grignard reagent intermediate, which is then reacted with a boron source like triisopropyl borate or pinacolborane google.comgoogle.comresearchgate.net. While this may seem like a circular approach, the utility lies in the ability to then perform a halodeboronation reaction. In this process, the C-B bond is cleaved and replaced with a C-I bond using an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). This method is particularly useful when the boronic acid derivative is more readily accessible or offers advantages in purification and handling compared to other intermediates.

Another valuable indirect method is based on stannane intermediates. A 4-stannylpyrazole, prepared, for example, by the reaction of a 4-lithiopyrazole with a trialkyltin chloride, can undergo a halodestannylation reaction. Treatment of the 4-stannylpyrazole with elemental iodine leads to the clean replacement of the stannyl group with an iodine atom.

These indirect methods provide synthetic flexibility, allowing for the introduction of iodine at a late stage in a synthetic sequence and often under mild conditions.

| Organometallic Intermediate | Precursor | Reagents for Iodination | Product |

| Pyrazole-4-boronic acid/ester | 4-Halopyrazole | NIS, ICl | 4-Iodopyrazole |

| 4-Stannylpyrazole | 4-Lithiopyrazole | I2 | 4-Iodopyrazole |

Convergent Synthetic Routes to this compound

A plausible convergent approach would utilize a multicomponent reaction. For instance, the reaction of (2,2-diethoxyethyl)hydrazine with a suitably functionalized three-carbon electrophile that already contains or can be readily converted to the 4-iodo substituent. A key precursor, (2,2-diethoxyethyl)hydrazine, can be prepared from the commercially available bromoacetaldehyde diethyl acetal (B89532) and hydrazine.

One potential three-carbon component is a 1,3-dicarbonyl compound that can undergo a Knorr-type pyrazole synthesis. To introduce the iodine at the 4-position, a malonic acid derivative with a leaving group at the 2-position could be envisioned, which after cyclization and aromatization would lead to the desired 4-iodopyrazole.

Alternatively, a [3+2] cycloaddition approach, a cornerstone of modern heterocyclic synthesis, offers a powerful convergent route. For example, a "click chemistry" approach could be employed, where an alkyne and a nitrile imine generated in situ react to form the pyrazole ring researchgate.net. In this context, a nitrile imine derived from a precursor bearing the 2,2-diethoxyethyl group could react with an appropriately substituted alkyne to furnish the 1,4-disubstituted pyrazole.

Modern Catalytic Approaches in Pyrazole Synthesis

The field of pyrazole synthesis has been significantly advanced by the development of novel catalytic methods that offer improved efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, has emerged as a powerful tool for both the construction of the pyrazole core and its subsequent functionalization nih.govbohrium.comdntb.gov.ua.

Catalytic Ring Formation:

Various transition metals, including palladium, copper, rhodium, and silver, have been employed to catalyze the synthesis of pyrazoles. For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a range of pyrazole derivatives nih.gov. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines lead to the highly regioselective formation of 3-CF3-pyrazoles mdpi.com.

Catalytic C-H Functionalization:

A major recent development is the direct functionalization of pyrazole C-H bonds, which avoids the need for pre-functionalized starting materials nih.govbohrium.comdntb.gov.ua. Palladium catalysts are widely used for the direct arylation and alkenylation of pyrazoles, often with high regioselectivity for the C5 position, especially when the C4 position is blocked bohrium.com. Rhodium catalysts have been shown to be effective for the C-H activation and subsequent annulation reactions to build more complex fused heterocyclic systems.

| Catalyst Type | Reaction Type | Key Features |

| Palladium (Pd) | Direct C-H Arylation/Alkenylation | High regioselectivity for C5, avoids pre-functionalization |

| Copper (Cu) | Aerobic Oxidative Cyclization | Utilizes O2 as a green oxidant |

| Silver (Ag) | Ynone-Hydrazine Cyclization | High regioselectivity for specific substituents |

| Rhodium (Rh) | C-H Activation/Annulation | Construction of fused pyrazole systems |

Sustainable and Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazoles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Use of Green Solvents:

Water has been successfully employed as a solvent for pyrazole synthesis, often in conjunction with catalysts that are active in aqueous media consensus.apptandfonline.comrsc.org. For instance, the condensation of 1,3-diones with hydrazines can be carried out in water using a recyclable solid acid catalyst like Amberlyst-70 tandfonline.comresearchgate.net. Polyethylene glycol (PEG) has also been used as a green reaction medium.

Recyclable Catalysts:

The development of heterogeneous and recyclable catalysts is a key aspect of green pyrazole synthesis tandfonline.comresearchgate.netresearchgate.net. Nanocomposites, such as SnO-CeO2, have been shown to be efficient and recyclable catalysts for the one-pot synthesis of pyrazole derivatives in water researchgate.net. Solid-supported acid catalysts, like silica-bonded N-(propylaminobenzene)sulfonic acid, have also been developed for solvent-free pyrazole synthesis and can be reused multiple times without significant loss of activity researchgate.net.

Energy-Efficient Methods:

Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating rsc.org. These methods often lead to significantly reduced reaction times and improved yields. For example, the microwave-assisted synthesis of quinolin-2(1H)-one-based pyrazole derivatives has been reported to be much faster and higher yielding than the corresponding reaction under reflux conditions rsc.org.

Multicomponent Reactions:

One-pot multicomponent reactions (MCRs) are inherently green as they reduce the number of synthetic steps and purification stages, thus saving solvents and energy beilstein-journals.orgnih.gov. The synthesis of highly functionalized pyrazoles, such as pyrano[2,3-c]pyrazoles, is often achieved through four-component reactions in aqueous media nih.gov.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example |

| Use of Green Solvents | Replacing volatile organic compounds with water or PEG. | Amberlyst-70 catalyzed synthesis in water tandfonline.comresearchgate.net. |

| Recyclable Catalysts | Employing heterogeneous catalysts that can be easily recovered and reused. | SnO-CeO2 nanocomposite for one-pot synthesis in water researchgate.net. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce energy consumption. | Microwave-assisted synthesis of pyrazole derivatives rsc.org. |

| Atom Economy (MCRs) | Combining multiple starting materials in a single step. | Four-component synthesis of pyrano[2,3-c]pyrazoles in aqueous media nih.gov. |

Chemical Reactivity and Derivatization Strategies of 1 2,2 Diethoxyethyl 4 Iodo 1h Pyrazole

Exploiting the Reactivity of the C4-Iodo Substituent

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the primary site for introducing molecular diversity. The electron-rich nature of the pyrazole ring, combined with the excellent leaving group ability of iodide, facilitates a range of transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the pyrazole core. The iodo substituent is highly reactive in these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the synthesis of 4-aryl pyrazoles. The Suzuki-Miyaura coupling of 4-iodopyrazoles with various aryl boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. ccspublishing.org.cn Studies on related 4-iodopyrazole systems have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as sodium carbonate in a dioxane/water solvent system are effective. researchgate.net Microwave irradiation has also been demonstrated to accelerate these reactions, leading to high yields in shorter time frames. ccspublishing.org.cn The N1-substituent, being an alkyl acetal (B89532), is stable under these conditions and does not interfere with the coupling process. nih.gov

| Aryl Boronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | High | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | Good | researchgate.net |

| Various aryl boronic acids | Pyridine-Pyrazole/Pd(II) / KOH | EtOH/H₂O (Microwave) | Up to 95% | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties at the C4 position, creating 4-alkynylpyrazoles. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction of N-protected 4-iodopyrazoles with terminal alkynes, such as phenylacetylene, has been shown to proceed in good yields. tandfonline.comresearchgate.net Common catalytic systems include [PdCl₂(PPh₃)₂]/CuI in the presence of triethylamine (Et₃N) in a solvent like dimethylformamide (DMF). tandfonline.com This method is highly efficient for creating C(sp²)-C(sp) bonds and provides access to precursors for more complex fused heterocyclic systems. tandfonline.comnih.govsci-hub.se

| Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Good | tandfonline.comresearchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 56% | nih.gov |

Heck-Mizoroki Reaction: The Heck reaction is utilized to introduce alkenyl groups at the C4 position by coupling the 4-iodopyrazole with various alkenes. Research has demonstrated that 1-protected-4-iodo-1H-pyrazoles react with alkenes like acrylates in the presence of a palladium catalyst, such as palladium(II) acetate [Pd(OAc)₂], and a suitable ligand. clockss.orgcrossref.org Tri(o-tolyl)phosphine or P(OEt)₃ have been identified as effective ligands for this transformation, leading to the formation of 1-protected-4-alkenyl-1H-pyrazoles in good yields. clockss.org

Nucleophilic Displacement and Substitution Reactions at the Iodo Position

While less common than cross-coupling reactions for C-C bond formation, the iodo group can be replaced by nucleophiles. Copper-catalyzed C-O coupling reactions have been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles. nih.gov This protocol uses copper(I) iodide (CuI) as a catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, with the alcohol reactant often serving as the solvent. nih.gov This method provides a direct route to 4-alkoxypyrazoles, which are otherwise challenging to synthesize.

Formation of Organometallic Reagents for Further Elaboration

The C4-iodo substituent can be converted into an organometallic species, which can then react with various electrophiles. A common strategy is the formation of a Grignard reagent through iodine-magnesium exchange. Studies on the closely related 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole have shown that it can be readily converted to the corresponding Grignard reagent by treatment with alkyl magnesium bromides (e.g., i-PrMgBr or EtMgBr). researchgate.netarkat-usa.orgumich.edu This organometallic intermediate is a powerful nucleophile and can be used to synthesize a variety of derivatives. For instance, its reaction with an electrophilic formylating agent like DMF leads to the formation of the corresponding pyrazole-4-carbaldehyde. researchgate.netumich.edu This transformation highlights the stability of the N1-acetal protecting group under the conditions required for Grignard reagent formation.

Transformations of the N1-2,2-Diethoxyethyl Acetal Group

The N1-(2,2-diethoxyethyl) group is a stable protecting group that also functions as a masked aldehyde. This latent functionality can be revealed through hydrolysis, providing a reactive handle for subsequent chemical modifications.

Acid-Catalyzed Hydrolysis to Generate Reactive Aldehyde Functionality

The diethyl acetal of the N1-substituent is susceptible to hydrolysis under acidic conditions, unmasking the aldehyde to yield 1-(formylmethyl)-4-iodo-1H-pyrazole. Acetal groups are generally stable to basic and neutral conditions, as well as to many organometallic reagents and transition metal catalysts used in cross-coupling reactions. researchgate.net This orthogonality allows for extensive modification at the C4-position while keeping the aldehyde functionality protected. Mild acidic conditions are typically sufficient to effect the deprotection, providing the aldehyde in good yield for further reactions. researchgate.net

Condensation Reactions with Amines and Other Nucleophiles (e.g., imine, oxime, hydrazone formation)

Once the aldehyde functionality is generated via hydrolysis, it becomes a versatile precursor for a wide array of derivatives through condensation reactions. Pyrazole-carboxaldehydes are known to react readily with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to yield hydrazones. sci-hub.sesemanticscholar.org These reactions are fundamental in synthetic organic chemistry for constructing larger, more complex molecules and for introducing new functional groups and heterocyclic rings. For example, the condensation of pyrazole aldehydes with β-ketoesters and ammonia or amines can lead to the formation of dihydropyridine derivatives in a Hantzsch-type reaction. semanticscholar.org These condensation products serve as important intermediates for the synthesis of various fused pyrazole systems and other biologically relevant scaffolds. sci-hub.seresearchgate.net

Reductions and Oxidations of the Derived Aldehyde

The 1-(2,2-diethoxyethyl) group on the pyrazole nitrogen serves as a masked aldehyde. Hydrolysis of this acetal moiety under acidic conditions yields the corresponding 1-(2-oxoethyl)-4-iodo-1H-pyrazole. However, a more synthetically versatile aldehyde is obtained by converting the iodo group at the C4 position into a formyl group. This transformation is commonly achieved through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or via transition-metal-catalyzed carbonylation reactions. The Vilsmeier-Haack reaction is also a well-established method for the direct formylation of pyrazole rings, typically at the 4-position researchgate.netchemmethod.commdpi.com. The resulting 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbaldehyde is a key intermediate whose formyl group can undergo various reduction and oxidation reactions.

Reduction Reactions: The aldehyde functional group of pyrazole-4-carbaldehydes can be selectively reduced to a primary alcohol or completely reduced to a methyl group.

Reduction to Alcohol: The reduction to the corresponding hydroxymethyl derivative, [1-(2,2-diethoxyethyl)-1H-pyrazol-4-yl]methanol, is typically accomplished using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation.

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group (deoxygenation) requires more stringent conditions. Classic methods such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions can be employed.

Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. This transformation introduces another valuable functional group for further derivatization. Standard oxidizing agents used for this purpose include:

Potassium permanganate (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid)

Milder reagents such as silver oxide (Ag₂O) under Tollens' test conditions.

The choice of reagent depends on the presence of other sensitive functional groups within the molecule. For instance, the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium, is used to synthesize pyrazolyl-substituted hydroxychromones from chalcone-type precursors nih.gov.

| Transformation | Product Type | Typical Reagents |

|---|---|---|

| Reduction | Primary Alcohol (-CH₂OH) | Sodium borohydride (NaBH₄) |

| Methyl Group (-CH₃) | Wolff-Kishner (H₂NNH₂, KOH), Clemmensen (Zn(Hg), HCl) | |

| Oxidation | Carboxylic Acid (-COOH) | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Silver Oxide (Ag₂O) |

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System with Existing Substituents

The pyrazole ring is an electron-rich aromatic heterocycle. Its reactivity is characterized by both nucleophilic and electrophilic centers. The C4 position is the most electron-rich and thus the most susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient and can be attacked by nucleophiles researchgate.net. The pyridine-like nitrogen atom (N2) is nucleophilic and acts as a base or a site for alkylation, while the pyrrole-like nitrogen (N1) is generally non-basic researchgate.net.

In 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole, the substituent pattern significantly modifies this inherent reactivity:

C4-Substituent: The iodine atom at the C4 position blocks the most reactive site for electrophilic attack. While halogens are deactivating due to their inductive electron-withdrawing effect, they can direct incoming electrophiles. However, further electrophilic substitution on the pyrazole ring becomes challenging. The primary synthetic utility of the C4-iodo group lies in its ability to act as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille). This allows for the introduction of various carbon-based substituents at the C4 position, a strategy widely used in the synthesis of complex pyrazole derivatives arkat-usa.org.

The C3 and C5 positions remain susceptible to nucleophilic attack, particularly if activated by strong electron-withdrawing groups, though such reactions are less common than electrophilic substitutions on unsubstituted pyrazoles.

Behavior of 5-Amino-1-Substituted Pyrazoles Towards Electrophiles and Nucleophiles

5-Amino-1-substituted pyrazoles are highly versatile building blocks in heterocyclic synthesis due to the presence of multiple nucleophilic centers. The reactivity of these centers generally follows the order: 5-NH₂ > 1-NH > 4-CH nih.gov. This differential reactivity allows for selective functionalization and subsequent cyclization reactions to form fused heterocyclic systems.

The exocyclic amino group at C5 is the most nucleophilic site and readily reacts with a variety of electrophiles. The reactions often serve as the initial step for constructing fused ring systems, which are prevalent in many biologically active molecules scirp.orgmdpi.com.

Key reactions with electrophiles include:

Acylation and Formylation: Reaction with agents like acetic anhydride-formic acid can lead to formylation of the amino group, which can then be cyclized to form imidazo[1,2-b]pyrazole systems scirp.org.

Condensation with Carbonyls: Condensation with β-dicarbonyl compounds or their equivalents is a common strategy for building fused six-membered rings. For instance, reaction with trifluoromethyl-β-diketones can yield either 6-trifluoromethylpyrazolo[3,4-b]pyridines or their 4-CF₃ isomers, depending on the reaction conditions which dictate whether the keto or enol form of the diketone reacts nih.gov.

Reaction with Bielectrophiles: The reaction of 5-aminopyrazoles with various bielectrophilic reagents is a cornerstone for the synthesis of pyrazoloazines, such as pyrazolopyrimidines and pyrazolopyridines nih.gov. The regiochemical outcome can sometimes be influenced by the steric bulk of the substituent at the N1 position nih.gov.

Diazotization: The 5-amino group can undergo diazotization, and the resulting diazonium salt can be used to synthesize pyrazolo[3,4-d] researchgate.netnih.govscirp.orgtriazin-4-ones scirp.org.

| Electrophilic Reagent | Reaction Type | Resulting Fused System/Product | Reference |

|---|---|---|---|

| Ac₂O–HCOOH | Formylation / Cyclization | Imidazo[1,2-b]pyrazoles | scirp.org |

| Trifluoromethyl-β-diketones | Condensation / Cyclization | Pyrazolo[3,4-b]pyridines | nih.gov |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Condensation / Cyclization | Pyrazolo[3,4-b]pyridines | nih.gov |

| Diazotizing agents (e.g., NaNO₂) | Diazotization / Cyclization | Pyrazolo[3,4-d] researchgate.netnih.govscirp.orgtriazin-4-ones | scirp.org |

| Hetarylhalides | Arylation | 5-Hetarylaminopyrazoles | scirp.org |

Annulation and Ring Expansion Reactions Initiated from this compound

Annulation, or ring-forming, reactions are crucial for constructing complex polycyclic systems based on the pyrazole core. For this compound, both the C4-iodo group and the N1-substituent can serve as handles to initiate such transformations.

The C4-iodo group is particularly well-suited for initiating annulation through transition metal-catalyzed cross-coupling reactions. A common strategy involves a sequential cross-coupling and cyclization process.

Palladium-Catalyzed Annulation: A palladium-catalyzed Sonogashira coupling can be used to introduce a terminal alkyne at the C4 position. The resulting 4-alkynylpyrazole can then undergo intramolecular cyclization to form fused systems like pyrazolopyridines or pyrazolofurans, depending on the nature of the substituents and reaction conditions. Similarly, a Suzuki coupling can introduce an ortho-functionalized aryl group (e.g., bearing a hydroxyl, amino, or carboxyl group), which can then cyclize onto the pyrazole ring or a neighboring substituent.

Iodine-Promoted Annulation: In some cases, iodine itself can promote tandem reactions. For instance, cascade reactions of 1,3-dicarbonyl compounds with sulfonyl hydrazides in the presence of an iodine source can lead to C4-sulfenylated pyrazoles through a tandem pyrazole annulation and C(sp²)-H sulfenylation sequence researchgate.net.

The N1-(2,2-diethoxyethyl) group provides another route for annulation. After deprotection to the aldehyde, this group can participate in intramolecular condensation reactions. For example, if a nucleophilic center is introduced at the C5 position (e.g., an amino or methylene group), an intramolecular cyclization between the C5 substituent and the N1-side chain aldehyde can lead to the formation of a fused six- or seven-membered ring, yielding dihydropyrazolo-diazepines or similar structures.

The development of enantioselective annulation reactions, such as the phosphine-catalyzed [4+2] annulation of allenoates with nitroindoles, highlights modern approaches to constructing fused heterocyclic systems with high optical purity, representing a potential area for future application with pyrazole-based substrates nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-oxoethyl)-4-iodo-1H-pyrazole |

| N,N-dimethylformamide (DMF) |

| 1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carbaldehyde |

| Sodium borohydride |

| [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]methanol |

| 1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid |

| Potassium permanganate |

| Silver oxide |

| Hydrogen peroxide |

| 5-Amino-1-substituted pyrazoles |

| Imidazo[1,2-b]pyrazoles |

| Pyrazolo[3,4-b]pyridines |

| Pyrazolopyrimidines |

| Pyrazolo[3,4-d] researchgate.netnih.govscirp.orgtriazin-4-ones |

| Pyrazolopyridines |

| Pyrazolofurans |

| Dihydropyrazolo-diazepines |

Applications in Advanced Organic Synthesis and Compound Library Generation

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate for the synthesis of highly functionalized pyrazole (B372694) derivatives. The diethoxyethyl group acts as a stable protecting group for a formyl (aldehyde) functionality, which can be readily deprotected under mild acidic conditions. The iodine atom at the 4-position of the pyrazole ring is the primary site of reactivity, enabling its use in various cross-coupling reactions and metal-halogen exchange processes.

A key application of this intermediate is its conversion into a Grignard reagent. The reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with alkyl magnesium bromides facilitates an iodine-magnesium exchange, creating a pyrazolylmagnesium bromide species arkat-usa.orgresearchgate.net. This nucleophilic intermediate can then react with various electrophiles to introduce a wide range of substituents at the 4-position. For instance, this Grignard reagent has been used to synthesize 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde by reaction with a formylating agent, demonstrating a straightforward pathway to valuable pyrazole aldehydes arkat-usa.orgresearchgate.net.

The dual functionality of the molecule—the reactive C-I bond and the masked aldehyde—allows for sequential and regioselective modifications, providing access to complex molecules that would be challenging to synthesize through other routes. The pyrazole core itself is a significant scaffold in medicinal chemistry, and this intermediate provides a reliable entry point for creating elaborate derivatives for pharmaceutical research chemimpex.com.

Rational Design and Synthesis of Complex Pyrazole-Fused Heterocycles

The pyrazole nucleus is a foundational component for building more complex, fused heterocyclic systems that often exhibit significant biological activity. This compound is an ideal precursor for these syntheses, as the iodo-group can be transformed into other essential functionalities, such as amino groups, which are necessary for the subsequent cyclization reactions that form fused rings.

Imidazopyrazoles are a class of fused heterocycles that have attracted interest in medicinal chemistry. The synthesis of these systems often relies on the availability of appropriately substituted pyrazole precursors, particularly aminopyrazoles researchgate.net. 5-Aminopyrazoles are widely recognized as critical building blocks for creating functionalized pyrazole-linked and pyrazole-fused molecular libraries researchgate.net.

While direct conversion of this compound to an aminopyrazole at a different position (e.g., the 5-position) is not straightforward, the methodologies developed around iodopyrazoles are crucial. The iodo-group at the 4-position can guide further substitutions on the ring or be used in coupling reactions to build a molecular framework that can later be cyclized. For example, functional group interconversion of the iodo-group or subsequent reactions on a derivative can lead to the introduction of a nitrogen-containing substituent, which can then participate in a cyclization to form the imidazole ring fused to the pyrazole core.

The synthesis of pyrazolopyrimidines frequently involves the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophile beilstein-journals.org. The 4-iodo-1H-pyrazole moiety of the title compound can be leveraged to synthesize the necessary 5-aminopyrazole precursors. Through transition metal-catalyzed reactions, the iodine can be replaced with a cyano or nitro group, which can then be reduced to an amino group, setting the stage for the crucial cyclization step to form the pyrimidine ring.

The pharmacological importance of pyrazolopyrimidines is extensive, with derivatives showing a broad spectrum of activities. These compounds have been investigated and developed for various therapeutic applications, as detailed in the table below.

| Pharmacological Activity | Therapeutic Target/Application | References |

| Anticancer | Kinase inhibitors (e.g., CDK2, Abl kinase, Janus kinase 2), targeting uncontrolled cell growth. | ekb.egnih.govekb.eg |

| Antimicrobial | Inhibition of microbial growth, including bacteria, viruses, and protozoa. | ekb.egnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways to treat various health issues. | ekb.egnih.gov |

| Anxiolytic & Sedative | Acting as nonbenzodiazepine anxiolytics and hypnotics for insomnia. | wikipedia.org |

| Enzyme Inhibition | Acting as adenosine receptor antagonists and inhibiting other enzymes. | ekb.egnih.gov |

These activities highlight the value of pyrazolopyrimidines in medicinal chemistry and underscore the importance of versatile starting materials like this compound in their synthesis.

Development of Diverse Pyrazole Derivative Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large libraries of diverse chemical compounds to test against biological targets. The pyrazole scaffold is a frequent component of these libraries due to its proven biological relevance and synthetic tractability nih.govnih.gov.

This compound is an excellent starting point for generating such libraries through combinatorial chemistry. The reactivity of the C-I bond allows for a multitude of diversification reactions.

Key Reactions for Library Generation:

Suzuki-Miyaura Coupling: Reaction with various boronic acids to introduce a wide array of aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, which can be further functionalized arkat-usa.orgresearchgate.net.

Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse nitrogen-based substituents.

Ullmann Condensation: Reaction with phenols or alcohols to form diaryl ethers or alkyl aryl ethers.

Following these coupling reactions, the diethoxyethyl group can be deprotected to reveal the aldehyde, which provides a second point of diversification. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or condensation reactions to add another layer of complexity and diversity to the compound library. This two-pronged synthetic strategy enables the rapid generation of thousands of unique pyrazole derivatives from a single, versatile intermediate, which can then be screened for potential therapeutic activity researchgate.netresearchgate.net.

Contributions to Methodology Development in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique electronic properties and reactivity of iodinated heterocycles like this compound make them valuable substrates for developing and optimizing new synthetic methods.

Contributions to Carbon-Carbon Bond Formation: The C(sp²)-I bond in 4-iodopyrazoles is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. The use of iodopyrazoles as substrates helps to define the scope and limitations of these reactions for heterocyclic systems. For example, the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been studied to synthesize valuable hetarylacetylene intermediates umich.edu. Furthermore, the development of reactions involving hypervalent iodine reagents for C-C bond formation represents a significant advancement in the field, providing metal-free alternatives for certain transformations researchgate.netnih.govillinois.edu. While the title compound is a substrate rather than a reagent, its use in exploring such novel reactivity patterns contributes to the broader field of synthetic methodology.

Contributions to Carbon-Heteroatom Bond Formation: The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is critical in the synthesis of pharmaceuticals and other functional materials. Aryl iodides are standard substrates for developing C-N and C-O coupling reactions. Copper-catalyzed methods, for instance, provide an efficient pathway for coupling aryl iodides with phenols (C-O) or amines (C-N), often under ligand-free conditions mdpi.com. The use of iodopyrazole substrates like this compound in these reactions helps to establish the generality of these methods for electron-rich heterocyclic systems. Additionally, hypervalent iodine chemistry has been instrumental in developing novel oxidative C-N bond-forming reactions, where an iodine(III) complex acts as an electrophilic activator for a nitrogen source nih.gov. Exploring the reactivity of iodopyrazoles in these contexts helps to expand the toolkit available to synthetic chemists.

Spectroscopic and Advanced Analytical Characterization of Novel Pyrazole Constructs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyrazole (B372694) ring protons and the protons of the 1-(2,2-diethoxyethyl) substituent. The two protons on the pyrazole ring are expected to appear as singlets, with their chemical shifts influenced by the electron-withdrawing iodine atom at the C4 position and the N1-substituent. Typically, pyrazole protons resonate in the aromatic region (δ 6.0-8.0 ppm). The protons of the diethoxyethyl group would exhibit characteristic multiplets. The methine proton of the acetal (B89532) group (CH(OEt)₂) is expected to appear as a triplet, coupled to the adjacent methylene protons. The methylene protons of the ethyl groups (OCH₂CH₃) would likely resonate as quartets, coupled to the terminal methyl protons, which in turn would appear as triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbon atoms of the pyrazole ring would show distinct resonances, with the C4 carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect. The chemical shifts of the other pyrazole carbons (C3 and C5) would also be influenced by the substituents. The carbons of the 1-(2,2-diethoxyethyl) group would appear in the aliphatic region of the spectrum, with the acetal carbon (CH(OEt)₂) resonating at a characteristic downfield position.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyrazole-H3/H5 | ~7.5-8.0 | s | Ar-H |

| Pyrazole-H5/H3 | ~7.0-7.5 | s | Ar-H |

| -CH(OEt)₂ | ~4.5-5.0 | t | Acetal CH |

| -N-CH₂- | ~4.0-4.5 | d | Methylene |

| -O-CH₂-CH₃ | ~3.5-4.0 | q | Ethyl CH₂ |

| -O-CH₂-CH₃ | ~1.0-1.5 | t | Ethyl CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Pyrazole C3/C5 | ~130-140 | Ar-C |

| Pyrazole C5/C3 | ~120-130 | Ar-C |

| Pyrazole C4 | ~90-100 | Ar-C-I |

| -CH(OEt)₂ | ~100-110 | Acetal C |

| -N-CH₂- | ~50-60 | Methylene C |

| -O-CH₂-CH₃ | ~60-70 | Ethyl CH₂ |

| -O-CH₂-CH₃ | ~15-20 | Ethyl CH₃ |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-(2,2-diethoxyethyl)-4-iodo-1H-pyrazole, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₅IN₂O₂.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of iodine, which is monoisotopic (¹²⁷I), the isotopic pattern of the molecular ion peak would be relatively simple. Fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques would provide valuable structural information. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl bond. For the 1-(2,2-diethoxyethyl) substituent, fragmentation of the acetal group would also be expected, leading to the loss of ethoxy or diethoxyethyl fragments.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) | Possible Identity |

| [M]⁺ | 310.0178 | Molecular Ion |

| [M-C₂H₅O]⁺ | 265.0202 | Loss of an ethoxy radical |

| [M-C₄H₉O₂]⁺ | 220.9419 | Loss of the diethoxyethyl radical |

| [C₃H₂IN₂]⁺ | 192.9365 | 4-iodopyrazole cation |

Note: The predicted m/z values are based on the monoisotopic masses of the elements.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyrazole ring and the diethoxyethyl substituent.

The C-H stretching vibrations of the pyrazole ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹. The aliphatic C-H stretching vibrations of the diethoxyethyl group would be observed in the 2980-2850 cm⁻¹ range. The prominent C-O stretching vibrations of the ether linkages in the acetal group are expected in the 1150-1050 cm⁻¹ region.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Pyrazole ring |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl groups) |

| ~1600-1400 | C=N, C=C stretch | Pyrazole ring |

| ~1150-1050 | C-O stretch | Acetal/Ether |

| < 600 | C-I stretch | Iodo-group |

Exploration of Biological and Pharmacological Research Applications of Pyrazole Derivatives with Emphasis on Academic Findings

Anticancer Research: Mechanisms of Action and Target Identification

The development of targeted cancer therapies remains a primary focus of oncological research. Pyrazole (B372694) derivatives have been identified as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been successfully designed to target and inhibit several key kinases involved in cancer progression.

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in several cancers, leading to uncontrolled cell proliferation. Certain pyrazole-based compounds have been shown to be effective inhibitors of EGFR, blocking downstream signaling pathways.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply.

CDK (Cyclin-Dependent Kinase): CDKs are key regulators of the cell cycle. The progression of cancer cells is often dependent on the aberrant activity of these kinases. Pyrazole-containing molecules have been synthesized that can inhibit CDKs, leading to cell cycle arrest.

BRAF: Mutations in the BRAF gene are prevalent in melanoma and other cancers. Pyrazole derivatives have been investigated as inhibitors of the BRAF kinase, showing promise in preclinical studies.

p38 MAPK (p38 Mitogen-Activated Protein Kinase): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Some pyrazole compounds have demonstrated inhibitory activity against p38 MAPK.

BTK (Bruton's Tyrosine Kinase): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Novel pyrazole-based inhibitors of BTK are under investigation.

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors

| Kinase Target | Example Pyrazole Derivative Class | Therapeutic Potential |

|---|---|---|

| EGFR | Pyrazolo[3,4-d]pyrimidines | Non-small cell lung cancer, colorectal cancer |

| VEGFR-2 | Indazole-based pyrazoles | Various solid tumors |

| CDK | Aminopyrazole derivatives | Breast cancer, leukemia |

| BRAF | Substituted 1H-pyrazoles | Melanoma |

| p38 MAPK | Diaryl-pyrazole compounds | Inflammatory-related cancers |

Numerous studies have demonstrated the ability of pyrazole derivatives to inhibit the growth of various cancer cell lines. These compounds often induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of pyrazole derivatives are frequently linked to their ability to modulate the expression of key regulatory proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.

Disruption of the cellular machinery involved in cell division is another effective anticancer strategy.

Tubulin Interaction: Microtubules, composed of tubulin polymers, are essential for the formation of the mitotic spindle during cell division. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent cell death.

Topoisomerase Interaction: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Certain pyrazole compounds have been found to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.

Antimicrobial Research: Antibacterial, Antifungal, and Antimycobacterial Activities

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms.

Antibacterial Activity: Pyrazole-containing compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can vary, including the inhibition of essential enzymes or disruption of the bacterial cell wall.

Antifungal Activity: Several pyrazole derivatives have exhibited potent antifungal properties against clinically relevant fungal species, such as Candida albicans and Aspergillus fumigatus.

Antimycobacterial Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 2: Antimicrobial Spectrum of Pyrazole Derivatives

| Activity | Target Organisms | Potential Applications |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | Treatment of bacterial infections |

| Antifungal | Candida albicans, Aspergillus fumigatus | Treatment of fungal infections |

Anti-inflammatory and Analgesic Investigations: Inhibition of COX Isozymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. The pyrazole scaffold is a key feature of several well-known COX inhibitors.

COX-1 and COX-2 Inhibition: The COX enzymes exist in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. The development of selective COX-2 inhibitors was a significant advancement in reducing the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole derivatives exhibit potent and selective inhibition of COX-2, making them attractive candidates for the development of safer anti-inflammatory and analgesic drugs.

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)

The global impact of viral diseases underscores the need for effective antiviral therapies. Pyrazole derivatives have been investigated for their potential to inhibit the replication of various viruses.

HIV-1 Reverse Transcriptase Inhibition: The human immunodeficiency virus type 1 (HIV-1) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA. This enzyme is a key target for antiretroviral drugs. Certain pyrazole-based compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the enzyme that is distinct from the active site and allosterically inhibiting its function.

Antidiabetic, Anti-rheumatic, and Anticonvulsant Activities

Pyrazole derivatives have been the subject of extensive research due to their wide range of pharmacological properties. researchgate.net These compounds are recognized for their potential in treating various conditions, including diabetes, rheumatoid arthritis, and epilepsy.

Antidiabetic Activity

The pyrazole scaffold is a key component in the design of new antidiabetic agents. researchgate.net Research has shown that pyrazole derivatives can act as inhibitors or activators of enzymes involved in glucose metabolism. researchgate.net They have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. nih.govnih.gov By inhibiting these enzymes, pyrazole derivatives can help to control blood sugar levels.

Some pyrazole-based compounds have also been identified as Dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a validated approach for managing type 2 diabetes. researchgate.net Additionally, pyrazole derivatives have been studied as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. nih.gov

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM |

|---|---|---|

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM |

| Pyz-2 | α-amylase | 120.2 ± 0.68 µM |

| Acarbose (Standard) | α-glucosidase | 72.58 ± 0.68 µM |

| Acarbose (Standard) | α-amylase | 115.6 ± 0.574 µM |

Anti-rheumatic Activity

Rheumatoid arthritis is an autoimmune disorder characterized by chronic inflammation of the joints. ekb.eg Pyrazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of rheumatoid arthritis. ekb.egnih.gov Studies have shown that certain pyrazole compounds can reduce inflammation and oxidative stress in animal models of the disease. ekb.egnih.gov For instance, the pyrazole derivatives M1E and M1G have been shown to alleviate oxidative stress in a mouse model of rheumatoid arthritis by enhancing the activity of antioxidant enzymes and reducing nitric oxide levels. ekb.eg

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. nih.gov Pyrazole and its derivatives have been extensively investigated for their anticonvulsant properties. researchgate.netminia.edu.egnih.gov Several studies have demonstrated the efficacy of pyrazole compounds in animal models of seizures. minia.edu.egnih.gov The anticonvulsant effect of some pyrazole derivatives is thought to be related to their ability to modulate the activity of certain receptors in the central nervous system. researchgate.net For example, some pyrazole derivatives have shown significant protection against seizures induced by pentylenetetrazole (PTZ). minia.edu.egnih.gov

Structure-Activity Relationship (SAR) Studies in Pyrazole Derivatives for Biological Efficacy

The biological activity of pyrazole derivatives is highly dependent on their chemical structure. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring influence their pharmacological effects. researchgate.netnih.gov

Role of Specific Substituents in Modulating Bioactivity

The nature and position of substituents on the pyrazole ring can significantly impact the antidiabetic, anti-rheumatic, and anticonvulsant activities of these compounds. For instance, in the context of antidiabetic activity, the presence of a chlorine atom at the para-position of a phenyl ring attached to the pyrazole core has been shown to be the most potent for α-glucosidase inhibition in a series of synthesized compounds. frontiersin.org

In the case of anticonvulsant activity, the substitution at the 1-position of the pyrazole ring with a phenyl or substituted phenyl group has been found to enhance the anticonvulsant effect. researchgate.net

Ligand-Target Interactions: Molecular Docking and Binding Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. researchgate.netijpbs.com This method is widely used in drug design to understand the interactions between a drug candidate and its biological target at the molecular level. researchgate.netijpbs.com

In the context of pyrazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent compounds. For example, docking studies have been used to investigate the binding of pyrazole derivatives to the active site of α-glucosidase, providing insights into the key interactions that are responsible for their inhibitory activity. frontiersin.org Similarly, molecular docking has been employed to study the interaction of pyrazole derivatives with various protein kinases, which are important targets in cancer therapy. researchgate.netnih.gov These studies have helped to identify the crucial hydrogen bonding and hydrophobic interactions that contribute to the binding affinity of these compounds. researchgate.net

| Compound | Target Protein | Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 |

Future Research Directions and Unaddressed Academic Questions

Development of Novel and More Efficient Synthetic Pathways

The synthesis of functionalized pyrazoles is a cornerstone of heterocyclic chemistry. For 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Current strategies often involve multi-step processes, beginning with the construction of the pyrazole (B372694) ring followed by iodination and N-alkylation. Key areas for future investigation include:

Greener Iodination Methods: Traditional iodination often employs molecular iodine or N-iodosuccinimide. sciforum.net Research into greener alternatives, such as using nitrogen triiodide formed in situ or iodine-mediated electrophilic cyclization, could offer milder conditions and reduce hazardous waste. sciforum.netresearchgate.net A recent patent described a method using I2, H2O, and K2CO3, which is more environmentally friendly. google.com

Microwave-Assisted and Flow Chemistry Protocols: Microwave irradiation and flow chemistry have emerged as powerful tools for accelerating reaction rates and improving yields in heterocyclic synthesis. nih.govnih.gov Applying these technologies to the synthesis of this compound could significantly shorten reaction times from hours to minutes and allow for safer, more controlled production. nih.govnih.gov

| Synthesis Strategy | Potential Advantages | Key Research Question |

| Green Iodination | Reduced hazardous waste, milder reaction conditions, lower cost. sciforum.net | Can in-situ generated reagents like nitrogen triiodide be effectively used for the C4-iodination of the N-alkylated pyrazole precursor? sciforum.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | What are the optimal microwave parameters (temperature, pressure, time) for maximizing the yield of the target compound? |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters, potential for automation. nih.gov | Can a continuous flow process be designed for the multi-step synthesis, integrating each reaction and purification step? |

| One-Pot Reactions | Increased efficiency, reduced solvent usage, minimized product loss from intermediate purification. | Is it feasible to combine the cyclocondensation, iodination, and N-alkylation steps into a single, high-yielding synthetic operation? |

Designing Derivatives with Enhanced Selectivity and Reduced Off-Target Effects

The this compound scaffold is ripe for derivatization to create new chemical entities with tailored biological activities. The iodine atom at the C4 position is a particularly valuable handle for introducing molecular diversity through cross-coupling reactions.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole core is essential to understand how structural changes influence biological activity. nih.gov Variations in substituent groups and ring fusion patterns can significantly impact a compound's potency and selectivity. eurasianjournals.com

Targeted Library Synthesis: The 4-iodo group enables facile entry into various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the creation of large, diverse libraries of C4-functionalized pyrazoles for high-throughput screening against various biological targets. arkat-usa.org

Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for other aromatic systems like benzene or imidazole, often leading to improved physicochemical properties such as solubility and metabolic stability. nih.gov Future work could involve replacing the diethoxyethyl group with other functionalities to modulate lipophilicity and hydrogen bonding capacity, thereby fine-tuning the pharmacokinetic profile.

Exploration of New Biological Targets and Therapeutic Areas

Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antineurodegenerative properties. nih.govnih.govnih.gov However, the specific biological profile of this compound is not well-defined.

Key opportunities for future investigation include:

Screening Against Kinase Panels: Many successful anticancer drugs, such as Crizotinib, are pyrazole-based kinase inhibitors. nih.govtandfonline.com The 4-iodopyrazole moiety is a key intermediate in the synthesis of such drugs. researchgate.net Screening this compound and its derivatives against a broad panel of protein kinases could identify novel inhibitors for cancer therapy.

Anti-inflammatory and Analgesic Potential: Pyrazoles are the core scaffold of well-known anti-inflammatory drugs like celecoxib (B62257). nih.gov Investigating the ability of derivatives to selectively inhibit cyclooxygenase-2 (COX-2) could lead to new anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Neurodegenerative Diseases: Pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. acs.orgnih.gov This presents a compelling therapeutic area to explore.

Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. bohrium.com Pyrazole-containing compounds have shown activity against various bacteria, fungi, and viruses, making this a promising avenue for investigation. nih.govtandfonline.com

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR, BRAF), Tubulin, Topoisomerase. nih.gov | Pyrazole is a privileged scaffold in many approved kinase inhibitors. nih.govtandfonline.com |

| Inflammation | Cyclooxygenase-2 (COX-2), Interleukins (IL-6), TNF-α. nih.gov | The pyrazole core is central to selective COX-2 inhibitors like Celecoxib. nih.govnih.gov |

| Neurodegeneration | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). acs.org | Pyrazoline derivatives show promise as inhibitors of key enzymes in neurodegenerative pathways. acs.orgnih.gov |

| Infectious Diseases | Bacterial and viral enzymes, fungal cell wall components. | Pyrazoles have demonstrated broad-spectrum antimicrobial and antiviral activities. nih.govbohrium.com |

Integration with Advanced Materials Science for Hybrid Applications

The application of pyrazole derivatives extends beyond pharmacology into materials science. The unique electronic properties and coordinating ability of the pyrazole ring make it a valuable component in the design of functional materials.

Unexplored research directions for this compound include:

Development of Novel Polymers: The iodine substituent can be used as a point of attachment to incorporate the pyrazole moiety into polymer backbones, potentially creating materials with enhanced thermal stability, conductivity, or optical properties. chemimpex.com

Coordination Chemistry and Catalysis: Pyrazoles are excellent chelating agents for transition metals. mdpi.com Derivatives of this compound could be synthesized to act as ligands for creating novel metal complexes with catalytic or electronic applications.

Hybrid Organic-Inorganic Materials: The pyrazole unit can be functionalized to bind to inorganic surfaces or nanoparticles, leading to the creation of hybrid materials. These materials could find use in sensors, coatings, or as components in electronic devices. mdpi.com

Computational Chemistry in Guiding Future Pyrazole Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide and accelerate experimental work. eurasianjournals.com For this compound, computational approaches can play a pivotal role in shaping future research.

Key applications include:

Predicting Molecular Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of the compound and its derivatives. nih.govdntb.gov.ua This information is crucial for understanding its chemical behavior and potential interactions.

Virtual Screening and Molecular Docking: Molecular docking simulations can predict the binding modes and affinities of pyrazole derivatives to biological targets, such as the active sites of enzymes. eurasianjournals.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This helps in the early identification of compounds with poor drug-like properties, saving time and resources.